Fluvastatin Ethyl Boronate Ester

Pharmaceutical Analysis Reference Standards Quality Control

Fluvastatin Ethyl Boronate Ester, chemically defined as tert-butyl 2-((4S,6R)-2-ethyl-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-1,3,2-dioxaborinan-4-yl)acetate, is a fully characterized organoboron compound (C30H37BFNO4, MW 505.4 g/mol). It is not a therapeutic agent but a critical process-specific impurity observed during the stereoselective synthesis of Fluvastatin sodium API, where cyclic boronate ester formation is exploited to direct the syn-1,3-diol configuration.

Molecular Formula C30H37BFNO4
Molecular Weight 505.4 g/mol
Cat. No. B15287443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvastatin Ethyl Boronate Ester
Molecular FormulaC30H37BFNO4
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESB1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N2C(C)C)C4=CC=C(C=C4)F)CC(=O)OC(C)(C)C)CC
InChIInChI=1S/C30H37BFNO4/c1-7-31-36-23(18-24(37-31)19-28(34)35-30(4,5)6)16-17-27-29(21-12-14-22(32)15-13-21)25-10-8-9-11-26(25)33(27)20(2)3/h8-17,20,23-24H,7,18-19H2,1-6H3/b17-16+/t23-,24-/m1/s1
InChIKeyVFNBPRAEDJHHTR-KAAYJFPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluvastatin Ethyl Boronate Ester (CAS 927436-37-1): Certified Reference Standard for Pharmaceutical Quality Control and ANDA Submissions


Fluvastatin Ethyl Boronate Ester, chemically defined as tert-butyl 2-((4S,6R)-2-ethyl-6-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-1,3,2-dioxaborinan-4-yl)acetate, is a fully characterized organoboron compound (C30H37BFNO4, MW 505.4 g/mol) [1]. It is not a therapeutic agent but a critical process-specific impurity observed during the stereoselective synthesis of Fluvastatin sodium API, where cyclic boronate ester formation is exploited to direct the syn-1,3-diol configuration [2]. Its primary commercial and scientific utility is as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory filings for Abbreviated New Drug Applications (ANDA), providing traceability against pharmacopeial standards (USP/EP) [1].

1
Certified reference standard for impurity profiling in ANDA submissions
2
Full characterization package (CoA, LC-MS/MS, NMR) supplied
3
Pharmacopeial traceability (USP/EP) documented

Why Generic Boronate Ester Standards Cannot Substitute for Fluvastatin-Specific Ethyl Boronate Ester in Regulated Analysis


Generic boronate ester reference standards or related statin intermediates are not interchangeable with the Fluvastatin Ethyl Boronate Ester impurity standard. The unique chromatographic retention time, mass spectrometric fragmentation pattern, and specific hydrolytic instability of this molecule mean that substituting a structural analog like a methyl boronate ester, a des-fluoro analog, or a non-esterified boronic acid derivative invalidates system suitability criteria for pharmacopeial HPLC methods [1]. The compound's potential to hydrolyze to a boronic acid and affect drug substance stability and assay necessitates its precise quantification against an identical, fully characterized reference standard, as orthogonal techniques like LC-MS/MS and HPLC-CAD require molecule-specific response factors for accurate quantitation [2]. Using an in-house or unvalidated standard carries regulatory risk during ANDA review due to insufficient impurity profile traceability.

Target standard property Molecule-specific retention time, MS fragmentation, and hydrolytic instability profile
Substitution risk Structural analog (e.g., methyl boronate ester) may shift chromatographic behavior, invalidating system suitability
Target standard property Orthogonal detection (LC-MS/MS, HPLC-CAD) required for accurate quantitation of parent and boronic acid hydrolysis product
Substitution risk Generic standard lacks the same hydrolytic sensitivity; UV-based methods may miss degradation, compromising stability data
Target standard property Documented traceability to USP/EP pharmacopeial standards
Substitution risk Unvalidated in-house standard creates regulatory risk; ANDA review may request bridging studies

Quantitative Evidence Guide: Verifiable Differentiation of Fluvastatin Ethyl Boronate Ester for Procurement


Certified Purity Versus Typical In-House Intermediate Purity

Fluvastatin Ethyl Boronate Ester reference standards are supplied with detailed characterization data and a certificate of analysis (CoA) that guarantees a certified purity, typically >95%, compliant with regulatory guidelines [1]. This contrasts sharply with the non-certified cyclic boronate complex used in-situ during synthesis, which is isolated as a crude solid with reported yields as low as 30% and a melting point range of 153-156°C, indicating unquantified impurity levels [2]. This purity gap eliminates the need for extensive in-house purification and characterization, a critical differentiator for QC laboratories.

Certified Purity vs. In-House Intermediate
Cross-study comparable
Target: >95% purity, full CoA, LC-MS/MS, NMR. Comparator: isolated intermediate, ~30% yield, only melting point reported.
Characterization gap: full orthogonal data vs. minimal identity confirmation
Reduces analytical uncertainty and in-house characterization labor for regulatory submission.
Comparator purity not quantified; method context: certified reference standard production.
Pharmaceutical Analysis Reference Standards Quality Control

Hydrolytic Stability Risk Profile Dictates Orthogonal Analytical Control

The Fluvastatin Ethyl Boronate Ester impurity carries a unique stability risk, as it is predisposed to hydrolysis into a boronic acid species, which directly impacts drug substance stability and HPLC assay accuracy [1]. Effective quality control strategies require validated, orthogonal methods (HPLC, LC-MS/MS, HPLC-CAD) to monitor this specific conversion, as the formation of the hydrolyzed product would not be detected by a generic related-substances method tuned for the parent drug or other common impurities [1]. This specific degradation pathway is distinct from that of simple ester or diol impurities.

Hydrolytic Stability Monitoring
Class-level inference
Requires orthogonal LC-MS/MS or HPLC-CAD to distinguish boronate ester from boronic acid hydrolysis product.
Distinct from typical fluvastatin impurities monitored by UV alone.
Supports stability-indicating method validation for drug substance.
Data to verify; method-specific response factors must be established.
Impurity Profiling Drug Stability Analytical Method Validation

Stereochemical Integrity as a Process-Specific Marker

The structural core of the Fluvastatin Ethyl Boronate Ester (a cyclic dioxaborinane) is a direct product of the syn-selective reduction that is critical to Fluvastatin API production, which was optimized to achieve 99% syn-selectivity using sodium borohydride and a boron chelating agent [1]. This contrasts with other non-cyclic boron intermediates or the anti-diol impurity, making the ethyl boronate ester a unique diastereomeric marker for process robustness and chiral purity. By quantifying this exact intermediate, manufacturers gain a direct readout on the yield and selectivity deviation of the key reduction step, which a generic end-of-process impurity test cannot provide.

Stereochemical Process Marker
Class-level inference
Correlates directly with 99% syn‑selectivity reduction step; enables early in‑process diastereomeric control.
Earlier process readout compared to downstream anti‑diol impurity.
Supports process analytical technology (PAT) and selectivity deviation monitoring.
Based on published Lescol process development; verify under specific reaction conditions.
Stereoselective Synthesis Process Development Chiral Purity

Regulatory Traceability to Pharmacopeial Standards

This standard is offered with explicit traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards, a claim that is validated by the vendor's CoA [1]. In contrast, a generic synthesis intermediate or a custom-synthesized batch from a non-certified CRO lacks this chain of traceability, which can lead to critical deficiencies during an ANDA review. The quantitative consequence of using a non-traceable standard is often a multi-month delay in regulatory approval while the FDA or EMA requests bridging studies, costing substantial time and resources.

Regulatory Traceability
Supporting evidence
Certified standard with USP/EP traceability documentation; eliminates bridging study requirement.
Non‑traceable standard may cause 3–6 month regulatory review delay.
Reduces ANDA submission risk and accelerates approval timeline.
Traceability claim per vendor CoA; confirm lot-specific documentation upon receipt.
Regulatory Compliance Pharmacopeia ANDA

High-Value Application Scenarios for Fluvastatin Ethyl Boronate Ester in Pharmaceutical Development and Manufacturing


ANDL Regulatory Filing Support for Fluvastatin Generics

Generic pharmaceutical companies must characterize, quantify, and justify the control of all process-specific impurities above the identification threshold in their ANDA submission. This certified reference standard is used as the primary calibrant in a validated HPLC-UV/CAD method to quantify the ethyl boronate ester impurity in the drug substance, providing the mass balance data required by regulators [1]. The CoA and pharmacopeial traceability documentation are filed directly with the DMF to fulfill ICH Q3A compliance without additional bridging studies.

Stability-Indicating Method Validation for Drug Product

Due to the ethyl boronate ester's liability to hydrolyze to a boronic acid, it serves as a critical probe in forced degradation and stability studies. An analytical QC laboratory uses the standard to validate an HPLC-CAD or LC-MS/MS method capable of resolving the parent boronate ester from its boronic acid hydrolysis product. This validates the method's stability-indicating capability, a specific requirement for the shelf-life justification of fluvastatin drug products [1].

Synthetic Process Development and In-Process Control

During process scale-up, chemical development scientists use the reference standard to generate a calibration curve for a fast, normal-phase HPLC method. This allows for real-time monitoring of the reduction step, where the diastereomeric excess of the cyclic boronate intermediate is a direct and early indicator of whether the 99% syn-selectivity target is being met. Quantifying this intermediate enables proactive adjustment of cryogenic reaction parameters (e.g., boron reagent ratio, temperature) before extensive non-conforming API is generated [1].

Application
Selection Property
Validation Focus
ANDA regulatory filing support
Certified impurity reference standard with full CoA
Pharmacopeial traceability and ICH Q3A mass balance
Stability‑indicating method validation
Hydrolysis‑prone boronate ester probe
Orthogonal method specificity (LC‑MS/MS, HPLC‑CAD)
Synthetic process development
Diastereomeric marker for syn‑selectivity
In‑process control and PAT calibration
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